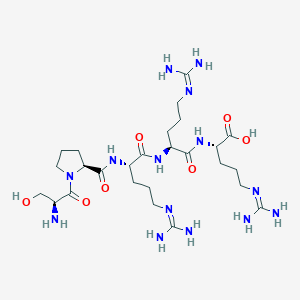![molecular formula C26H38N4O B15159397 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- CAS No. 819075-46-2](/img/structure/B15159397.png)
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a complex organic compound with the molecular formula C26H38N4O and a molecular weight of 422.614. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be catalyzed by various agents to improve yield and efficiency . The use of phosgene to generate the desired isocyanate or carbamoyl chloride is common, although it poses environmental and safety concerns .
化学反应分析
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild conditions, often in aqueous or organic solvents. Catalysts such as acids or bases may be used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield amines or alcohols .
科学研究应用
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
Urea, N,N’-bis(phenylmethyl)-: This compound has a similar structure but lacks the piperazinyl and dipropyl groups.
Urea, N-methyl-N,N’-bis(phenylmethyl)-: This compound has a methyl group instead of the piperazinyl group.
Uniqueness
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is unique due to its combination of piperazinyl and dipropyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with molecular targets and improve its solubility and stability .
属性
CAS 编号 |
819075-46-2 |
|---|---|
分子式 |
C26H38N4O |
分子量 |
422.6 g/mol |
IUPAC 名称 |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea |
InChI |
InChI=1S/C26H38N4O/c1-3-15-29(16-4-2)26(31)27-19-25-22-28(20-23-11-7-5-8-12-23)17-18-30(25)21-24-13-9-6-10-14-24/h5-14,25H,3-4,15-22H2,1-2H3,(H,27,31) |
InChI 键 |
QGZWHICCGPVBAM-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
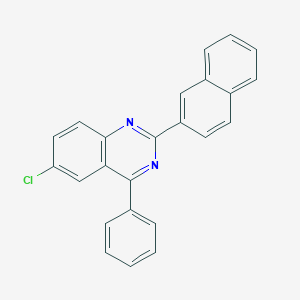
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

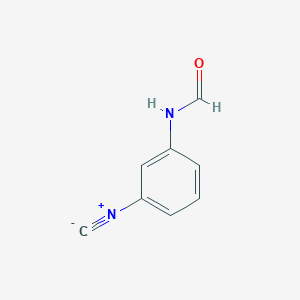
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

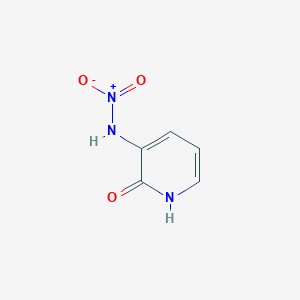
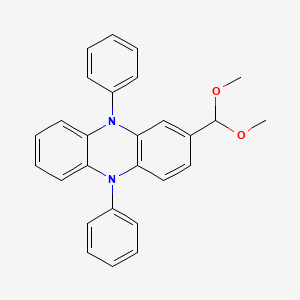
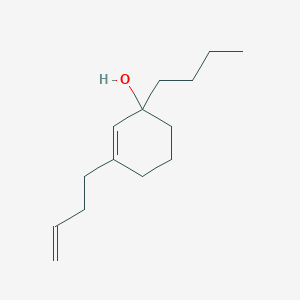
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
